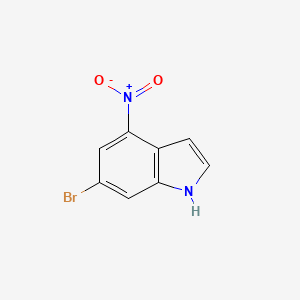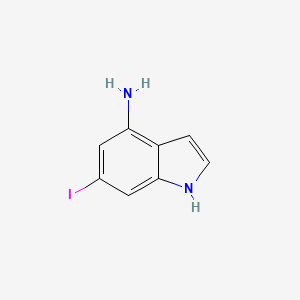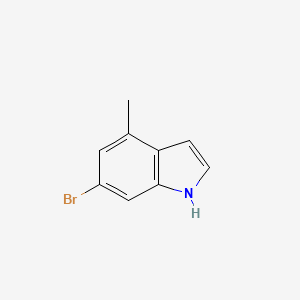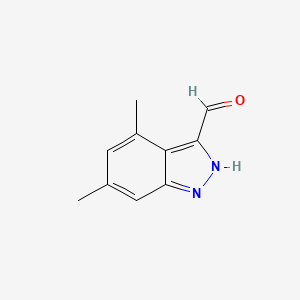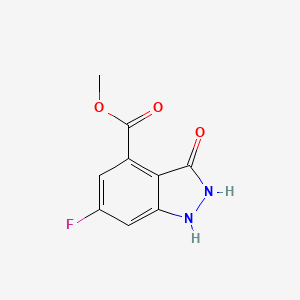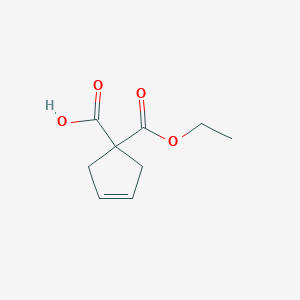
1-(Ethoxycarbonyl)-3-cyclopentene-1-carboxylic Acid
カタログ番号 B1343742
CAS番号:
76910-08-2
分子量: 184.19 g/mol
InChIキー: LIIWCZWMZNRZSV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound like 1-(Ethoxycarbonyl)-3-cyclopentene-1-carboxylic Acid can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 1-(Ethoxycarbonyl)-3-cyclopentene-1-carboxylic Acid can be analyzed using various techniques, including spectroscopy, chromatography, and computational chemistry .科学的研究の応用
-
Organic Synthesis
-
Pharmaceuticals
-
Agrochemicals
-
Synthesis of Novel Acid Derivatives of 1,4-Dihydropyridines
- Application : This compound is used to synthesize novel acid derivatives of 1,4-Dihydropyridines .
- Method of Application : The synthesis is achieved via the electro-carboxylation of tetrasubstituted-1,4-dihydropyridines derivatives .
- Results : The synthesized compounds show excellent resistance against various microbes and the activity increased 2−3 folds after the introduction of acid groups .
-
Suzuki–Miyaura Coupling
- Application : This compound can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Method of Application : The specific methods of application would depend on the particular Suzuki–Miyaura coupling process .
- Results : The specific outcomes would depend on the particular Suzuki–Miyaura coupling process .
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Application : This compound can be used in the catalytic protodeboronation of pinacol boronic esters .
- Method of Application : The specific methods of application would depend on the particular catalytic protodeboronation process .
- Results : The specific outcomes would depend on the particular catalytic protodeboronation process .
-
Synthesis of Fluorescent Metal-Organic Frameworks (MOFs)
- Application : This compound is used in the synthesis of fluorescent MOFs .
- Method of Application : The synthesis is achieved via a standard Suzuki–Miyaura reaction between 1,3,6,8-tetrabromopyrene and (4-(ethoxycarbonyl)phenyl)boronic acid .
- Results : The synthesized MOFs can respond to small guest molecules .
-
Inhibition of a DYRK1-family Kinase in Candida Albicans
- Application : A small molecule produced by Lactobacillus species, which includes “1-(Ethoxycarbonyl)-3-cyclopentene-1-carboxylic Acid”, can block Candida albicans filamentation by inhibiting a DYRK1-family kinase .
- Method of Application : The specific methods of application would depend on the particular experimental setup .
- Results : The compound can prevent the yeast-to-filament transition in C. albicans through inhibition of Yak1 .
将来の方向性
特性
IUPAC Name |
1-ethoxycarbonylcyclopent-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-2-13-8(12)9(7(10)11)5-3-4-6-9/h3-4H,2,5-6H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIWCZWMZNRZSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC=CC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Ethoxycarbonyl)-3-cyclopentene-1-carboxylic Acid | |
CAS RN |
76910-08-2 |
Source


|
| Record name | 1-(ethoxycarbonyl)cyclopent-3-ene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N-[(3R,4R)-1-Benzyl-4-[(2-chloroacetyl)amino]pyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B1343663.png)
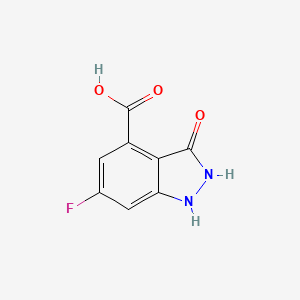


![5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1343683.png)
